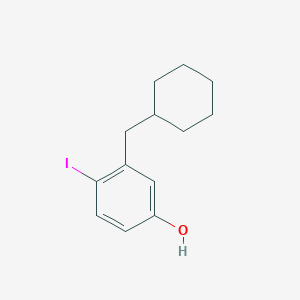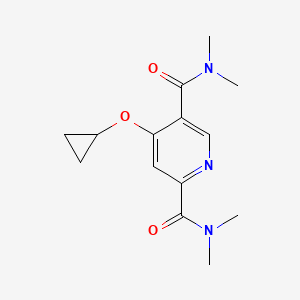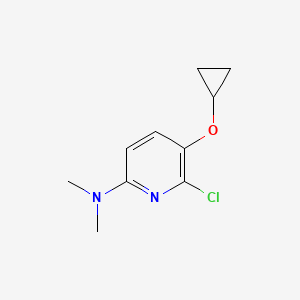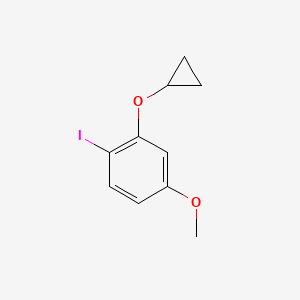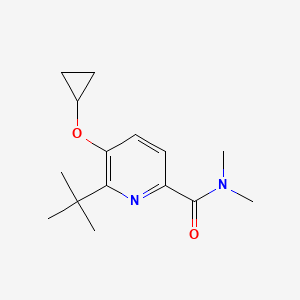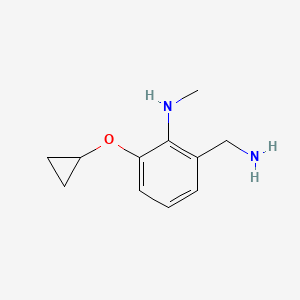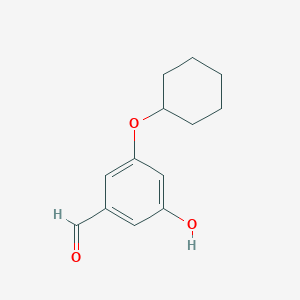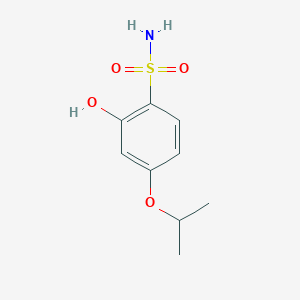
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a chlorosulfonyl group, and an isonicotinate moiety, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of methyl 2-(trifluoromethyl)isonicotinate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorosulfonyl group.
Aplicaciones Científicas De Investigación
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(trifluoromethyl)isonicotinate: Lacks the chlorosulfonyl group but shares the trifluoromethyl and isonicotinate moieties.
Methyl 2-(chlorosulfonyl)isonicotinate: Similar structure but without the trifluoromethyl group.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the trifluoromethyl and chlorosulfonyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H5ClF3NO4S |
|---|---|
Peso molecular |
303.64 g/mol |
Nombre IUPAC |
methyl 2-chlorosulfonyl-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)4-2-5(8(10,11)12)13-6(3-4)18(9,15)16/h2-3H,1H3 |
Clave InChI |
KEVOLLXBSQKTGP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


